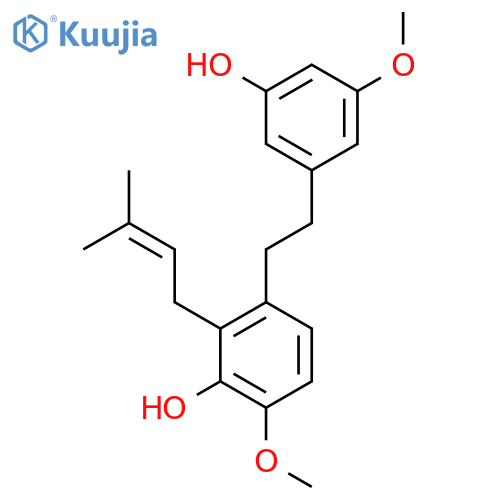Cas no 70677-47-3 (Canniprene)

Canniprene structure
Canniprene 化学的及び物理的性質
名前と識別子
-
- Canniprene
- 3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol
- FS-8983
- 3-(3-Hydroxy-5-methoxyphenethyl)-6-methoxy-2-(3-methylbut-2-en-1-yl)phenol
- CHEMBL4082457
- Phenol, 3-(2-(3-hydroxy-5-methoxyphenyl)ethyl)-6-methoxy-2-(3-methyl-2-buten-1-yl)-
- 3-(2-(3-Hydroxy-5-methoxyphenyl)ethyl)-6-methoxy-2-(3-methyl-2-buten-1-yl)phenol
- starbld0003702
- UNII-95QD8NF292
- 95QD8NF292
- Phenol, 3-(2-(3-hydroxy-5-methoxyphenyl)ethyl)-6-methoxy-2-(3-methyl-2-butenyl)-
- 70677-47-3
- DTXSID30702065
- SCHEMBL12954547
- AKOS032961794
- 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol
- BDBM50251240
- [ "" ]
-
- インチ: InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3
- InChIKey: NGQFSSVGVDXEOE-UHFFFAOYSA-N
- ほほえんだ: CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C
計算された属性
- せいみつぶんしりょう: 342.18300
- どういたいしつりょう: 342.18310931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 500.3±45.0 °C at 760 mmHg
- フラッシュポイント: 256.4±28.7 °C
- PSA: 58.92000
- LogP: 4.40890
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Canniprene セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Canniprene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3582-1 mL * 10 mM (in DMSO) |
Canniprene |
70677-47-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| A2B Chem LLC | AH21174-500mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 500mg |
$23467.00 | 2024-04-19 | |
| A2B Chem LLC | AH21174-1000mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 1000mg |
$37530.00 | 2024-04-19 | |
| A2B Chem LLC | AH21174-10mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 10mg |
$1201.00 | 2024-04-19 | |
| A2B Chem LLC | AH21174-50mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 50mg |
$4231.00 | 2024-04-19 | |
| A2B Chem LLC | AH21174-100mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 100mg |
$7293.00 | 2024-04-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3582-1 mg |
Canniprene |
70677-47-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3582-5mg |
Canniprene |
70677-47-3 | 98% | 5mg |
¥ 3710 | 2023-09-15 | |
| TargetMol Chemicals | TN3582-5 mg |
Canniprene |
70677-47-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| A2B Chem LLC | AH21174-25mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 25mg |
$2498.00 | 2024-04-19 |
Canniprene 関連文献
-
Tiantian Guo,Qingchao Liu,Pengbo Hou,Fahui Li,Shoudong Guo,Weiguo Song,Hai Zhang,Xueying Liu,Shengyong Zhang,Jianchun Zhang,Chi-Tang Ho,Naisheng Bai Food Funct. 2018 9 6608
-
2. Dihydrostilbenes of Cannabis. Synthesis of cannipreneLeslie Crombie,Sally V. Jamieson J. Chem. Soc. Perkin Trans. 1 1982 1467
-
3. Natural products of Thailand high Δ1-THC-strain Cannabis. The bibenzyl-spiran-dihydrophenanthrene group: relations with cannabinoids and canniflavonesLeslie Crombie,W. Mary L. Crombie J. Chem. Soc. Perkin Trans. 1 1982 1455
70677-47-3 (Canniprene) 関連製品
- 992-78-9(Ubiquinol)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
